(S)-(+)-5-Methyl-1-heptanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-methylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARNLMRENFOHE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60529161 | |
| Record name | (5S)-5-Methylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57803-73-3 | |
| Record name | (5S)-5-Methylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Kinetic Resolution
This methodology relies on the ability of enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer in a racemic mixture of 5-methyl-1-heptanol (B1605605), leaving the other enantiomer enriched.
Advantages: Enzymatic resolutions are often highly enantioselective, operate under mild reaction conditions (room temperature and neutral pH), and utilize biodegradable catalysts (enzymes), making them a "green" option. The enzymes are often commercially available and can be immobilized for reuse.
Disadvantages: The maximum theoretical yield for the desired enantiomer is only 50%, as the other half of the racemic starting material is the unwanted enantiomer. This can be a significant drawback in terms of atom economy unless the undesired enantiomer can be racemized and recycled. The separation of the resulting product (e.g., an ester) from the unreacted alcohol adds an extra step to the process. The efficiency and selectivity of the enzyme are highly dependent on the substrate, solvent, and acylating agent.
Chiral Pool Synthesis
This approach utilizes a naturally occurring, enantiomerically pure compound as a starting material. For (S)-(+)-5-Methyl-1-heptanol, a plausible precursor from the chiral pool would be (S)-citronellol or a derivative of (R)-pulegone. These starting materials already possess the required stereocenter, which is then carried through a series of chemical transformations to the target molecule.
Advantages: This method can be very effective for producing the target molecule with high enantiomeric purity, as the chirality is sourced from an inexpensive, readily available natural product. The synthetic routes can be straightforward and high-yielding.
Enzymatic Resolution:this Method Involves the Kinetic Resolution of a Racemic Mixture of the Alcohol or a Precursor. Lipases Are Commonly Used to Selectively Acylate One Enantiomer, Allowing the Separation of the Unreacted Enantiomer the Alcohol from the Esterified One.nih.govdynamic Kinetic Resolution Dkr Combines This Enzymatic Process with In Situ Racemization of the Slower Reacting Enantiomer, Theoretically Allowing for a 100% Yield of the Desired Enantiomerically Pure Product.smolecule.comthe Effectiveness of Enzymatic Methods Can Vary Significantly Based on the Substrate S Structure, with Chain Length and the Position of the Methyl Branch Influencing the Enzyme S Selectivity and Reaction Rate.
Differential Applications in Chiral Synthesis and Research
Chiral branched-chain primary alcohols, including (S)-(+)-5-Methyl-1-heptanol and its analogues, are valuable chiral building blocks in organic synthesis. nih.gov Their primary hydroxyl group allows for a wide range of transformations (e.g., oxidation to aldehydes and carboxylic acids, esterification, conversion to halides), while the chiral center provides stereochemical control in the synthesis of more complex molecules.
A predominant application of these compounds is in the synthesis of insect pheromones. The biological activity of many pheromones is highly dependent on their stereochemistry. Even minor changes in the carbon chain length or the position of the methyl group can render a compound inactive or even inhibitory to the target insect species.
(S)-4-Methyl-3-hexanol: This compound is an alarm pheromone for the ant Manica mutica. mdpi.com
4-Methyl-5-nonanol (B104968): The (4S,5S) isomer of this alcohol is a male-produced aggregation pheromone for the palm weevils Rhynchophorus vulneratus and Metamasius hemipterus. scispace.com Its synthesis often involves the coupling of a four-carbon fragment with a five-carbon fragment, for example, via a Grignard reaction between butylmagnesium bromide and 2-methyl-1-pentanal. scispace.com
(S)-Citronellol: This terpene alcohol is a well-known fragrance compound and also serves as a versatile chiral starting material for the synthesis of other natural products, including other pheromones and vitamins. thegoodscentscompany.comnih.gov
Beyond pheromones, these chiral alcohols serve as synthons for creating stereocenters in pharmaceutical intermediates and other biologically active molecules. The alcohol can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemistry of a reaction at a different site, and is later removed. nih.gov The specific structure of the alcohol, including steric hindrance around the chiral center and chain length, will determine its effectiveness in a given diastereoselective reaction.
Structure-Reactivity and Structure-Stereoselectivity Relationships
The reactivity of alcohols is largely dictated by the hydroxyl (-OH) group. However, the structure of the attached alkyl chain can significantly modulate this reactivity. In branched-chain alcohols like this compound and its relatives, both steric and electronic effects come into play.
Comparative studies on the oxidation of various industrial alcohols have shown that reaction rates depend on structural and isomeric characteristics. researchgate.netasianpubs.org For primary acyclic alcohols, factors like chain length and branching influence their susceptibility to oxidation.
Structure-Stereoselectivity: The stereochemistry of a chiral alcohol can have a profound influence on the outcome of reactions in which it participates, a concept known as asymmetric induction. When a chiral alcohol is used as a reactant or a chiral auxiliary, its existing stereocenter can influence the creation of new stereocenters, leading to a preference for one diastereomer over another.
This diastereoselectivity arises from differences in the energy of the transition states leading to the different diastereomeric products. The chiral group, in this case, the (S)-configured methyl-bearing carbon, creates a chiral environment that makes the two faces of a prochiral center (like a carbonyl group) diastereotopic. libretexts.org Attack of a reagent from one face is sterically or electronically more favorable than from the other.
The degree of stereoselectivity depends on how effectively the stereochemical information is transferred from the existing chiral center to the newly forming one. This is influenced by:
Distance: The closer the existing chiral center is to the reaction site, the stronger its influence. In the case of 5-methyl-1-heptanol (B1605605), the C5 stereocenter is relatively far from the reactive C1 hydroxyl group, so its directing effect in reactions at C1 might be modest unless chelation or specific conformational locking is involved.
Conformational Rigidity: Molecules that can adopt a rigid conformation that shields one face of a reactive site will exhibit higher stereoselectivity.
Nature of the Reaction: The mechanism of the reaction plays a crucial role. For example, in reactions involving cyclic transition states, the steric demands of the chiral auxiliary can be very effectively transmitted. nih.govnih.gov
Comparing this compound with its homologues, changing the chain length alters the distance between the chiral center and a reactive group, which can in turn modify the diastereoselectivity of reactions.
Applications of S + 5 Methyl 1 Heptanol As a Chiral Building Block and Intermediate
Role in Complex Organic Synthesis
The utility of (S)-(+)-5-Methyl-1-heptanol in complex organic synthesis stems from its dual features: a chiral center that dictates the stereochemistry of subsequent products and a versatile primary alcohol group. This alcohol can be readily transformed into other functional groups such as aldehydes, carboxylic acids, or halides, opening pathways to a diverse range of molecular architectures. thieme-connect.com In the realm of organic chemistry, it serves as a significant intermediate in synthetic pathways, allowing for a variety of chemical transformations fundamental to the development of new molecules and materials. thieme-connect.com
Chiral building blocks are essential in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. nih.gov The demand for enantiomerically pure compounds has driven the development of synthetic methods utilizing chiral starting materials like this compound. nih.govnih.gov While specific, direct applications in the synthesis of commercial drugs are not extensively documented in publicly available literature, this compound embodies the structural motifs—specifically, a chiral alkyl chain—that are integral to many biologically active molecules.
Its potential lies in its ability to be converted into more complex intermediates. For instance, the primary alcohol can be oxidized to the corresponding chiral carboxylic acid, (S)-5-methylheptanoic acid. This acid can then be coupled with other fragments, such as amine-containing pharmacophores, to build larger, more complex drug candidates. The methyl-branched stereocenter is crucial for ensuring the correct three-dimensional arrangement of the final molecule, which can be vital for effective interaction with biological targets like enzymes or receptors. The compound is available as a high-quality reference standard for pharmaceutical testing, indicating its relevance in the field. researchgate.net
Similar to pharmaceuticals, the biological activity of agrochemicals often depends on specific stereoisomers. Chiral building blocks are therefore used to synthesize pesticides and herbicides with improved potency and selectivity, potentially reducing the required application rates and environmental impact. nih.gov While direct synthetic routes from this compound to specific agrochemicals are not prominent in the literature, its structural features are relevant. For example, certain patents related to agrochemical compositions for inducing abiotic stress tolerance in plants list various methyl-branched alcohols, including 5-methyl-1-hexanol, as potential components in their formulations. sigmaaldrich.com This suggests that chiral alcohols with such structures are of interest to the agrochemical industry, likely for their role in creating active ingredients with specific stereochemistry or for their use as adjuvants that enhance formulation properties.
Construction of Chiral Natural Products and Analogues
Nature produces a vast array of chiral molecules, and the total synthesis of these natural products is a significant field within organic chemistry. nih.gov Chiral pool synthesis, which utilizes readily available enantiopure compounds from nature as starting materials, is a powerful strategy for achieving this. youtube.com this compound, as a chiral molecule itself, is a potential starting point for the synthesis of more complex natural products that share its methyl-branched structural element. researchgate.net
Many biologically active natural products feature acyclic or macrocyclic structures containing multiple stereocenters, including isolated methyl branches. The stereocontrolled synthesis of these targets is a significant challenge. Building blocks like this compound provide a pre-defined stereocenter, simplifying the synthetic strategy.
A notable example of a natural product with a similar structural motif is (-)-Invictolide , a component of the queen recognition pheromone of the red fire ant. thieme-connect.comresearchgate.net While published syntheses of (-)-Invictolide typically employ other strategies, such as the desymmetrization of a bicyclic olefin, the core structure contains the type of methyl-branched stereochemistry that could potentially be derived from a building block like this compound. thieme-connect.comresearchgate.net The synthesis of such complex targets highlights the importance of having a toolbox of varied chiral starting materials to construct specific stereochemical arrays. tdl.org
Insect pheromones are often chiral molecules that are highly species-specific, and their biological activity can be dependent on a single enantiomer or a specific ratio of enantiomers. mdpi.com The synthesis of these compounds is crucial for developing environmentally friendly pest management tools. faidherbe.orgacs.org Many insect pheromones are alcohols, acetates, or ketones with methyl-branched chains.
One well-known example is (-)-Frontalin , an aggregation pheromone of several bark beetle species in the Dendroctonus genus. faidherbe.orgnih.gov The structure of (-)-Frontalin is a bicyclic acetal (B89532) with two stereocenters, (1S, 5R). faidherbe.org Numerous enantioselective syntheses of (-)-Frontalin have been developed, often starting from other chiral precursors or using asymmetric reactions to set the key stereocenters. researchgate.netfaidherbe.org Although a direct synthesis from this compound is not a common route, this building block represents the type of chiral, methyl-branched synthon that is fundamental to the logic of pheromone synthesis. Its structure is analogous to fragments required for building up the carbon skeletons of many active pheromones.
The table below details examples of chiral natural products featuring methyl-branched structures, illustrating the type of target molecules for which this compound serves as a relevant structural analogue and potential synthetic precursor.
| Natural Product | Class | Biological Relevance | Key Structural Feature |
| (-)-Invictolide | Pheromone / Lactone | Queen recognition pheromone of the red fire ant (Solenopsis invicta) | Multiple methyl-branched stereocenters in a lactone ring |
| (-)-Frontalin | Pheromone / Acetal | Aggregation pheromone of bark beetles (Dendroctonus spp.) | Bicyclic acetal with a chiral methyl group |
Development of Chiral Liquid Crystal Materials
Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. Chiral nematic (or cholesteric) liquid crystals are of particular interest for display technologies and optical materials because of their unique ability to selectively reflect light. mdpi.comnih.gov These materials can be created by introducing a chiral compound, known as a chiral dopant, into an achiral nematic liquid crystal host. sigmaaldrich.comnih.gov
The role of the chiral dopant is to induce a helical twist in the arrangement of the liquid crystal molecules. mdpi.com The tightness of this twist (the helical pitch) is determined by the concentration and the helical twisting power (HTP) of the dopant. nih.gov Chiral alcohols and their derivatives are often used to synthesize these dopants. nih.gov A patent for chiral dopants for liquid crystals, for instance, describes the synthesis of dopant molecules starting from chiral alcohols like (R)-4-ethyl-2-hexanol, which is structurally related to this compound. google.com
The chirality of the dopant molecule is transferred to the bulk liquid crystal material, creating a supramolecular helical structure. mdpi.com this compound, with its defined stereocenter, is a prime candidate for use as a precursor in the synthesis of novel chiral dopants. It can be esterified with mesogenic (rod-like) molecular fragments to create molecules that combine the chirality of the alcohol with the liquid crystal-forming properties of the mesogen. The resulting materials could be used in applications such as advanced liquid crystal displays (LCDs), smart windows, and optical sensors. mdpi.com
The table below summarizes the key components in the formation of chiral liquid crystal materials.
| Component | Role | Example |
| Nematic Liquid Crystal Host | Provides the primary liquid crystalline phase (rod-like molecular alignment). | Commercially available LC mixtures (e.g., E7). |
| Chiral Dopant | Induces a helical twist in the nematic host, creating a chiral nematic phase. | Molecules synthesized from chiral precursors like this compound or (R)-4-ethyl-2-hexanol. |
| Resulting Material | Chiral Nematic (Cholesteric) Liquid Crystal | Exhibits selective light reflection and other unique optical properties. |
Contributions to Material Science Through Chiral Derivatization
This compound, a readily available chiral alcohol, holds significant potential as a versatile building block for the synthesis of advanced chiral materials. Its defined stereochemistry and alkyl structure make it an attractive candidate for creating derivatives that can introduce chirality into liquid crystals and polymers, thereby influencing their macroscopic properties and enabling novel applications. While direct research explicitly detailing the use of this compound in material science is limited, its structural similarity to other well-studied chiral alcohols, such as (S)-(-)-2-methyl-1-butanol, allows for a strong inferential case for its potential contributions. Chemical suppliers also categorize this compound as a building block for liquid crystals, further suggesting its utility in this field. tcichemicals.com
The incorporation of chiral moieties is fundamental to the design of various types of liquid crystals, particularly ferroelectric liquid crystals (FLCs) and chiral nematic liquid crystals. The chirality of the constituent molecules can induce spontaneous polarization and helical superstructures, which are essential for applications in displays, sensors, and photonics.
Derivatives of this compound can be synthesized to possess a mesogenic core, a flexible spacer, and the chiral 5-methylheptyl tail. This chiral tail can effectively induce or modify the chiral phases in liquid crystalline materials. For instance, the (S)-5-methylheptoxy group can be attached to a phenyl benzoate (B1203000) or biphenyl (B1667301) core, common mesogenic units in liquid crystal synthesis. The resulting compounds would be expected to exhibit chiral smectic C (SmC) or chiral nematic (N) phases, which are crucial for ferroelectric and cholesteric liquid crystal applications, respectively.
Research on analogous systems provides a clear precedent for this application. For example, chiral liquid crystals have been synthesized using (S)-(-)-2-methyl-1-butanol as the chiral precursor. These materials have been shown to exhibit ferroelectric properties and form chiral smectic C phases. It is therefore highly probable that derivatives of this compound would behave similarly, offering a different steric profile that could fine-tune the mesomorphic properties, such as transition temperatures, helical pitch, and spontaneous polarization.
Table 1: Potential Chiral Liquid Crystal Derivatives of this compound and Their Expected Properties
| Derivative Structure (Example) | Expected Liquid Crystalline Phase(s) | Potential Applications |
| 4'-((S)-5-methylheptyloxy)biphenyl-4-carboxylic acid | Chiral Nematic (N), Smectic A (SmA), Chiral Smectic C (SmC) | Displays, Optical Shutters, Sensors |
| 1-(4-((S)-5-methylheptyloxy)phenyl)ethan-1-one | Precursor for more complex mesogens | Synthesis of FLCs |
| 4-(((4-((S)-5-methylheptyloxy)benzoyl)oxy)phenyl)benzoic acid | Nematic (N), Smectic C (SmC) | Chiral Dopants for Nematic Hosts |
The introduction of chiral pendant groups onto a polymer backbone is a well-established strategy for creating optically active polymers with unique properties. These materials can find use in chiral chromatography, enantioselective catalysis, and as chiroptical materials.
This compound can be converted into a monomer, for example, by esterification with acrylic or methacrylic acid. The resulting (S)-5-methylheptyl acrylate (B77674) or methacrylate (B99206) could then be polymerized or copolymerized to yield side-chain liquid crystal polymers (SCLCPs) or other chiral polymers. The chiral pendant group would influence the polymer's secondary structure, potentially inducing a helical conformation in the polymer backbone.
Studies on polymers derived from other chiral alcohols, such as various terpene-based alcohols and (S)-(-)-2-methylbutanol-1, have demonstrated the feasibility of this approach. For instance, norbornene-based monomers functionalized with chiral alcohols have been successfully polymerized via ring-opening metathesis polymerization (ROMP) to produce chiral polymers with high thermal stability and distinct chiroptical properties. semanticscholar.org These polymers have shown potential as materials for enantioselective membranes and chiral stationary phases. semanticscholar.org
The specific structure of the 5-methylheptyl group, with its stereocenter at the C5 position, would impart a unique chiral environment within the polymer, influencing its interaction with other chiral molecules. This makes derivatives of this compound promising candidates for the development of new materials for chiral recognition and separation technologies.
Table 2: Potential Chiral Monomers and Polymers from this compound
| Monomer | Polymer Type | Potential Applications |
| (S)-5-methylheptyl acrylate | Polyacrylate | Chiral stationary phases, Chiroptical films |
| (S)-5-methylheptyl methacrylate | Polymethacrylate | Side-chain liquid crystal polymers, Coatings |
| N-((S)-5-methylheptyl)acrylamide | Polyacrylamide | Chiral hydrogels, Enantioselective separation |
Advanced Analytical Methodologies for Stereochemical Characterization of S + 5 Methyl 1 Heptanol
Chiral Chromatographic Techniques
Chiral chromatography is the cornerstone for separating enantiomers and quantifying their relative amounts. This is achieved by creating a transient diastereomeric interaction between the analyte enantiomers and a chiral stationary phase (CSP), leading to different retention times.
Chiral Gas Chromatography (GC) is a highly effective and sensitive method for determining the enantiomeric excess (e.e.) of volatile chiral compounds like (S)-(+)-5-Methyl-1-heptanol. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase within the GC column.
Research Findings: The most common and effective CSPs for the separation of chiral alcohols are derivatized cyclodextrins. gcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes. By modifying the hydroxyl groups of the cyclodextrin (B1172386) with various functionalities, chiral recognition sites are created that can differentiate between enantiomers. For a compound like 5-methyl-1-heptanol (B1605605), a column such as one containing a permethylated β-cyclodextrin phase is often suitable. chromatographyonline.com
The separation mechanism involves the temporary fitting of the enantiomers into the chiral cavity of the cyclodextrin. The subtle differences in the three-dimensional structure of the (S) and (R) enantiomers result in slightly different binding energies and stabilities of the diastereomeric host-guest complexes formed. This difference in interaction energy leads to a difference in retention time, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / |Area(S) + Area(R)|] x 100.
A hypothetical, yet typical, chiral GC separation of 5-methyl-1-heptanol enantiomers is detailed in the table below.
| Parameter | Value |
| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film) |
| Stationary Phase | Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| Carrier Gas | Helium |
| Inlet Temperature | 220 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Retention Time (R)-(-)-5-Methyl-1-heptanol | ~12.5 min |
| Retention Time this compound | ~12.8 min |
High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomer separation. While 5-methyl-1-heptanol itself lacks a strong chromophore for UV detection, it can be derivatized, or a detector like a refractive index detector (RID) or mass spectrometer (MS) can be used. For HPLC, polysaccharide-based CSPs are among the most versatile and widely used. nih.gov
Research Findings: Polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability for resolving a wide range of chiral compounds, including alcohols. nih.gov Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure. mdpi.com
To enhance interaction with the stationary phase and improve chromatographic resolution, chiral alcohols like this compound can be derivatized to form esters or carbamates. However, direct separation on modern immobilized polysaccharide columns is often possible. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. researchgate.net The relative strengths of the interactions between each enantiomer and the CSP determine their elution order and separation factor (α).
Below are typical conditions for a chiral HPLC analysis.
| Parameter | Value |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | Refractive Index (RI) or UV at 210 nm (end-absorption) |
| Expected Elution Order | Dependent on specific interactions, but baseline separation is achievable. |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and, in the case of NMR with chiral auxiliaries, the stereochemistry of this compound.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom.
Research Findings: The ¹H NMR spectrum of this compound will show distinct signals for each unique proton in the molecule. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of adjacent protons, which helps to piece together the structure. The ¹³C NMR spectrum shows a single peak for each unique carbon atom. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce diastereomeric environments, causing separate signals for the (R) and (S) enantiomers to appear, which can be used for enantiomeric purity determination. preprints.org
The following tables provide the predicted assignments for the ¹H and ¹³C NMR spectra of this compound. nih.gov
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.64 | Triplet | 2H | H-1 (-CH₂OH) |
| ~1.56 | Multiplet | 2H | H-2 |
| ~1.42 | Multiplet | 1H | H-5 |
| ~1.30-1.15 | Multiplet | 6H | H-3, H-4, H-6 |
| ~0.86 | Doublet | 3H | H-8 (C5-CH₃) |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~63.0 | C-1 (-CH₂OH) |
| ~39.2 | C-4 |
| ~32.8 | C-2 |
| ~32.1 | C-5 |
| ~29.5 | C-6 |
| ~23.1 | C-3 |
| ~19.5 | C-8 (C5-CH₃) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Research Findings: The IR spectrum of this compound is identical to that of its (R)-enantiomer. The key diagnostic absorption bands confirm the presence of the primary alcohol functional group and the alkane backbone. The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. libretexts.org The C-H stretching vibrations of the aliphatic chain appear as strong, sharp peaks just below 3000 cm⁻¹. The C-O stretching vibration for a primary alcohol typically gives a strong peak in the 1050-1075 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com
Key IR Absorption Bands for 5-Methyl-1-heptanol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3330 (broad, strong) | O-H stretch | Alcohol (-OH) |
| ~2955, 2925, 2870 (strong) | C-H stretch | Alkane (-CH₃, -CH₂, -CH) |
| ~1465 (medium) | C-H bend | Alkane (-CH₂) |
| ~1378 (medium) | C-H bend | Alkane (-CH₃) |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments.
Research Findings: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺·) peak for primary alcohols like 5-methyl-1-heptanol is often weak or absent. libretexts.org The molecule readily undergoes fragmentation. libretexts.orgchemistrynotmystery.com Common fragmentation pathways for primary alcohols include:
Loss of water (M-18): A peak at m/z 112 ([C₈H₁₆]⁺·) is expected from the elimination of a water molecule. whitman.edu
Alpha-cleavage: Cleavage of the C1-C2 bond results in the loss of an alkyl radical and the formation of a resonance-stabilized [CH₂OH]⁺ ion at m/z 31. This is often a prominent peak for primary alcohols.
Alkane fragmentation: The aliphatic chain can fragment, leading to a series of peaks separated by 14 mass units (-CH₂-). A significant peak is often observed at m/z 43 ([C₃H₇]⁺) or m/z 57 ([C₄H₉]⁺) corresponding to stable secondary carbocations formed after cleavage at the branch point. The cleavage of the bond between C4 and C5 would yield a fragment at m/z 71.
Major Fragments in the Mass Spectrum of 5-Methyl-1-heptanol
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 130 | [C₈H₁₈O]⁺· | Molecular Ion (M⁺·) (likely very weak) |
| 112 | [C₈H₁₆]⁺· | Loss of H₂O |
| 83 | [C₆H₁₁]⁺ | Loss of H₂O and C₂H₅ |
| 71 | [C₅H₁₁]⁺ | Cleavage at C4-C5 |
| 57 | [C₄H₉]⁺ | Secondary carbocation |
| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation |
Polarimetry for Optical Rotation Measurement
Polarimetry stands as a foundational technique for the stereochemical characterization of chiral molecules such as this compound. This method relies on the ability of a chiral compound to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are fundamental properties of an optically active molecule, providing critical insights into its enantiomeric nature.
When plane-polarized light is passed through a solution containing an enantiomerically pure sample of this compound, the plane of light is rotated in a specific direction. The "(+)" designation in its name indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. Conversely, its non-superimposable mirror image, (R)-(-)-5-Methyl-1-heptanol, would rotate the light in a counter-clockwise (levorotatory) direction by an equal magnitude under identical conditions.
The degree of rotation is quantified using a polarimeter. The measured or observed rotation (α) is dependent on several experimental parameters, including the concentration of the sample, the length of the polarimeter cell, the temperature, and the wavelength of the light source. To establish a standardized value for comparison, the specific rotation ([α]) is calculated. This value is an intrinsic physical property of a chiral compound.
Despite a thorough search of scientific literature and chemical databases, specific experimental data for the optical rotation of this compound, including the precise magnitude of its specific rotation under defined conditions, is not publicly available. While its dextrorotatory nature is established by its nomenclature, the exact value, which would be presented in a data table format detailing concentration, solvent, temperature, and wavelength (typically the sodium D-line at 589 nm), remains unreported in accessible literature.
The determination of the specific rotation is crucial for assessing the enantiomeric purity of a sample. Enantiomeric excess (ee), a measure of the purity of a chiral substance, can be determined by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer. A sample with a lower-than-expected specific rotation would indicate the presence of the opposing enantiomer, (R)-(-)-5-Methyl-1-heptanol, which would diminish the net rotation.
In a research context, the measurement of optical rotation for this compound would be a critical step in verifying the success of an enantioselective synthesis or a chiral separation process. The data table below illustrates the typical format for reporting such findings, though the specific values for this compound are not available.
Table 1: Illustrative Data Table for Specific Rotation Measurement
| Parameter | Value |
| Compound | This compound |
| Specific Rotation [α] | Data not available |
| Concentration (c) | Data not available |
| Solvent | Data not available |
| Temperature (T) | Data not available |
| Wavelength (λ) | Data not available |
The absence of this specific data in the public domain highlights a gap in the reported physical characteristics of this compound. Future research involving the synthesis or analysis of this compound would benefit from the experimental determination and publication of its specific rotation to facilitate the broader scientific community's work with this chiral molecule.
Computational and Theoretical Investigations of S + 5 Methyl 1 Heptanol
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a molecule's geometry, electronic distribution, and spectroscopic characteristics with a high degree of accuracy. For (S)-(+)-5-Methyl-1-heptanol, such calculations would involve solving the Schrödinger equation for the molecular system, typically using approximations like Density Functional Theory (DFT) or ab initio methods.
While specific quantum chemical studies on this compound are not extensively available in the public domain, the theoretical framework allows for a predictive understanding of its molecular and electronic features.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. youtube.com
HOMO : The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. For this compound, the HOMO would likely be localized around the oxygen atom of the hydroxyl group due to the presence of lone pair electrons, making this site susceptible to electrophilic attack.
LUMO : The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons, acting as an electrophile. youtube.com In the case of this alcohol, the LUMO would be associated with the antibonding orbitals, particularly the σ* orbital of the C-O bond.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Description | Predicted Locus |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. A higher energy indicates stronger nucleophilicity. | Primarily on the oxygen atom of the hydroxyl group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. A lower energy indicates stronger electrophilicity. | Primarily associated with the antibonding C-O orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | Would require specific calculation. |
Note: The values in this table are based on general principles of organic chemistry and would need to be quantified by specific computational studies.
Computational methods can predict various spectroscopic properties, which are invaluable for the structural elucidation of molecules. By calculating the vibrational frequencies and the magnetic shielding of atomic nuclei, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
IR Spectroscopy : Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. For this compound, this would allow for the prediction of characteristic peaks, such as the O-H stretching of the alcohol group and the C-H stretching and bending vibrations of the alkyl chain.
NMR Spectroscopy : Computational models can predict the chemical shifts (δ) of ¹H and ¹³C nuclei by calculating the isotropic magnetic shielding constants. These predictions are highly dependent on the molecular geometry and electronic environment of each nucleus.
While experimental spectra for 5-Methyl-1-heptanol (B1605605) are available in databases like the NIST WebBook, specific computational predictions would allow for a direct comparison and a deeper interpretation of the experimental data. nist.gov
Molecular Dynamics and Conformation Studies
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and intermolecular interactions.
These simulations would reveal the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. The presence of the chiral center at the 5-position influences the conformational preferences of the alkyl chain. Understanding the dominant conformers is crucial as they can affect the molecule's physical properties and its interactions with other molecules, such as in biological systems or as a solvent.
MD simulations can also model the behavior of this compound in the liquid state, providing information on properties like density, viscosity, and diffusion coefficients. Furthermore, these simulations can elucidate the nature of hydrogen bonding networks, which are characteristic of alcohols.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies required for a reaction to proceed.
For this compound, computational modeling could be applied to study various reactions, such as:
Oxidation : The conversion of the primary alcohol to an aldehyde or a carboxylic acid.
Esterification : The reaction with a carboxylic acid to form an ester.
Dehydration : The elimination of water to form an alkene.
These studies would provide a detailed, atomistic view of the reaction pathway, helping to understand the role of catalysts and the factors that control the reaction rate and outcome. While general mechanisms for alcohol reactions are well-established, computational studies on this specific molecule would offer quantitative insights into its reactivity.
Prediction of Stereoselectivity in Chemical Transformations
Predicting the stereoselectivity of a chemical reaction is a significant challenge in organic synthesis. Computational chemistry has emerged as a valuable tool for understanding and predicting the stereochemical outcome of reactions involving chiral molecules. rsc.org
For reactions involving the chiral center of this compound or reactions that create a new stereocenter, computational models can be used to calculate the energies of the diastereomeric transition states. The stereochemical outcome of the reaction is determined by the energy difference between these transition states; the reaction will preferentially proceed through the lower-energy transition state, leading to the major stereoisomer.
Advances in computational methods allow for the quantitative prediction of enantiomeric excess (ee) and diastereomeric excess (de) in many cases. rsc.org Such predictive power is highly desirable for the rational design of stereoselective syntheses. However, specific computational studies predicting the stereoselectivity in transformations of this compound are not readily found in the reviewed literature.
Natural Occurrence and Biological Context in Research Studies
Identification in Microbial Metabolites and Fermentation Products
(S)-(+)-5-Methyl-1-heptanol and its related structures have been identified as metabolites in various microbial and fermentation processes. The presence of these compounds is often a result of microbial metabolism, contributing to the final aroma and flavor profiles of fermented foods.
A derivative, 2-isopropyl-5-methyl-1-heptanol (B1211993), has been detected during the fermentation of Huangjiu, a traditional Chinese rice wine. nih.govnih.gov This compound was also found in kombucha, a fermented tea beverage. semanticscholar.orgnih.gov In the context of fermented meat products, this compound has been specifically identified in Mianning ham, a traditional dry-cured ham from China. frontiersin.org Furthermore, research has indicated the presence of 2-isopropyl-5-methyl-1-heptanol in endophytic fungi.
The following table summarizes the occurrence of 5-Methyl-1-heptanol (B1605605) and its derivatives in various fermentation products as documented in scientific literature.
| Fermentation Product | Compound Identified | Reference |
| Huangjiu (Chinese rice wine) | 2-isopropyl-5-methyl-1-heptanol | nih.govnih.gov |
| Kombucha | 2-isopropyl-5-methyl-1-heptanol | semanticscholar.orgnih.gov |
| Mianning Ham | This compound | frontiersin.org |
| Endophytic Fungi | 2-isopropyl-5-methyl-1-heptanol |
Presence in Plant-Derived Extracts and Environmental Samples
This compound is a naturally occurring volatile organic compound (VOC) found in a variety of plant species. Its presence in plant extracts suggests a role in the plant's biology, potentially in defense or communication.
The compound has been identified in the methanol (B129727) extract of Hygrophila schulli, where it was a significant phytocompound. jpionline.org It has also been detected in the leaves of Feronia elephantum and as a constituent of extracts from the medicinal plant Dillenia indica. Further research has shown its presence in Prosopis juliflora and Chromolaena odorata leaf extracts. The (S)-(+)- enantiomer has been specifically noted in the wood of Eucalyptus granlla and in Cinnamomum bejolghota.
As a VOC, 5-methyl-1-heptanol has also been detected in environmental samples. Studies have identified it in environmental air samples, highlighting its release into the atmosphere from natural sources. nih.gov Additionally, a related compound, 2-isopropyl-5-methyl-1-heptanol, was detected in sediment samples from the marine coastal environment of a ship-breaking yard. environmentandecology.com
Below is a table detailing the plant sources and environmental contexts in which this compound and related compounds have been identified.
| Source | Compound Identified | Sample Type | Reference |
| Hygrophila schulli | This compound | Methanol Extract | jpionline.org |
| Feronia elephantum | 5-Methyl-1-heptanol | Leaf Extract | |
| Dillenia indica | 5-Methyl-1-heptanol | Plant Extract | |
| Prosopis juliflora | 5-Methyl-1-heptanol | Leaf Extract | |
| Chromolaena odorata | 5-Methyl-1-heptanol | Leaf Extract | |
| Eucalyptus granlla | This compound | Wood | |
| Cinnamomum bejolghota | This compound | Plant Extract | |
| Environmental Air | 5-Methyl-1-heptanol | Air Sample | nih.gov |
| Marine Coastal Sediment | 2-isopropyl-5-methyl-1-heptanol | Sediment Sample | environmentandecology.com |
Role as a Reference Compound in Enzymatic Alcohol Metabolism Studies
In the field of biochemistry and toxicology, this compound serves as a useful reference compound in studies investigating alcohol metabolism and the activity of related enzymes. evitachem.com Its well-defined chemical structure allows researchers to use it as a standard for comparison when analyzing the metabolic pathways of other alcohols. The use of such reference compounds is critical for the accurate identification and quantification of metabolites in complex biological samples.
Biologically Relevant Precursors and Biodegradation Pathways
The biodegradation of 5-methyl-1-heptanol is an important aspect of its environmental fate. As a primary alcohol, it can be oxidized to form its corresponding carboxylic acid, 5-methylheptanoic acid. This transformation is a key step in its metabolic breakdown.
Studies on the biodegradation of similar compounds provide insight into the potential pathways for 5-methyl-1-heptanol. For instance, the biodegradation of methylated compounds can occur via subterminal oxidation, leading to the formation of alcohol compounds. researchgate.net These alcohols can then be further metabolized. Enzymes such as alkane monooxygenase are pivotal in initiating the degradation of alkanes and related compounds by introducing an oxygen atom, which often leads to the formation of an alcohol. researchgate.net
Computational models, such as the BioWIN7 model, predict a high probability of anaerobic biodegradation for 5-methyl-1-heptanol, with a predicted value of 0.7738, suggesting it is likely to be biodegradable under anaerobic conditions. thegoodscentscompany.com Research on the biodegradation of post-methanated distillery sludge has also detected the presence of 5-methyl-1-heptanol, indicating its involvement in the complex microbial degradation processes occurring in such environments. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-(+)-5-Methyl-1-heptanol with high enantiomeric purity?
- Methodological Answer : Synthesis of chiral alcohols like this compound typically involves asymmetric reduction of ketones or enzymatic resolution. For example, asymmetric hydrogenation of 5-methyl-1-heptanone using chiral catalysts (e.g., BINAP-Ru complexes) can yield the (S)-enantiomer. Alternatively, kinetic resolution via lipase-catalyzed esterification may separate enantiomers. Ensure reaction conditions (temperature, solvent, catalyst loading) are optimized to minimize racemization. Post-synthesis, validate enantiomeric excess (ee) using chiral HPLC or polarimetry .
Q. How should researchers characterize the purity and stereochemistry of this compound?
- Methodological Answer :
- Purity : Use GC-MS with a non-polar column (e.g., DB-5) to assess chemical purity. Compare retention times with standards.
- Stereochemistry : Employ chiral chromatography (e.g., Chiralcel OD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to determine ee.
- Structural Confirmation : Analyze via H/C NMR, FTIR (O-H stretch ~3300 cm), and high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHO, MW 130.23) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Respiratory Protection : For aerosol exposure, use NIOSH-approved P95 respirators.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult SDS for toxicity data gaps (acute toxicity, carcinogenicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in physicochemical data (e.g., boiling point, solubility) across literature sources?
- Methodological Answer :
- Cross-Validation : Replicate measurements using standardized methods (e.g., ASTM distillation for boiling point).
- Contextual Analysis : Note experimental conditions (pressure, purity) affecting reported values. For example, the boiling point of 84°C at 10 mmHg differs from ambient pressure data for analogous alcohols.
- Computational Validation : Use tools like NIST Chemistry WebBook or COSMOtherm to predict properties and compare with literature .
Q. What strategies optimize the use of this compound as a chiral building block in liquid crystal research?
- Methodological Answer :
- Functionalization : Convert the hydroxyl group to mesogenic units (e.g., via esterification with aromatic acids). Monitor reaction selectivity to retain stereochemistry.
- Phase Behavior Analysis : Study thermal transitions (DSC) and optical textures (polarized microscopy) when doped into nematic phases. Compare with racemic mixtures to assess enantioselective effects.
- Structure-Activity Relationships (SAR) : Correlate methyl group position/stereochemistry with mesophase stability using molecular modeling (e.g., DFT) .
Q. How can researchers address gaps in toxicological data for this compound?
- Methodological Answer :
- Read-Across Analysis : Infer hazards from structurally similar alcohols (e.g., 2-heptanol: LD data, skin irritation potential).
- In Silico Screening : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity and environmental fate.
- Pilot Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary risk assessment .
Q. What experimental designs mitigate racemization during derivatization of this compound?
- Methodological Answer :
- Reaction Optimization : Avoid acidic/basic conditions that promote hydroxyl group racemization. Use mild reagents (e.g., DCC/DMAP for esterification).
- Monitoring : Track ee changes via chiral HPLC at intermediate steps.
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a TBS ether) during harsh reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
